Benzoic acid, 4-chloro-, 2-oxoethyl ester
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Overview
Description
Benzoic acid, 4-chloro-, 2-oxoethyl ester is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 2-oxoethyl ester typically involves the esterification of 4-chlorobenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the para position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 4-chloro-2-hydroxyethyl benzoate
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
Benzoic acid, 4-chloro-, 2-oxoethyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or stabilizer.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 2-oxoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-chlorobenzoic acid, which can then interact with its target. The chlorine atom in the para position enhances the compound’s reactivity and binding affinity, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-chloro-, methyl ester
- Benzoic acid, 4-chloro-, ethyl ester
- Benzoic acid, 4-chloro-, propyl ester
Uniqueness
Benzoic acid, 4-chloro-, 2-oxoethyl ester is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical properties compared to other esters of 4-chlorobenzoic acid. This group enhances the compound’s reactivity and allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
108636-58-4 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-oxoethyl 4-chlorobenzoate |
InChI |
InChI=1S/C9H7ClO3/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-5H,6H2 |
InChI Key |
LSERZXQDUUGPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC=O)Cl |
Origin of Product |
United States |
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